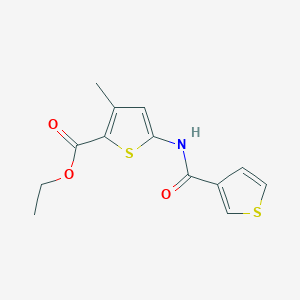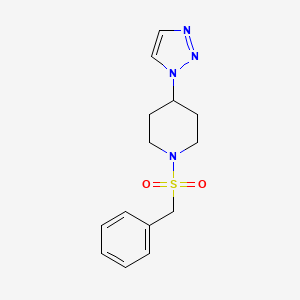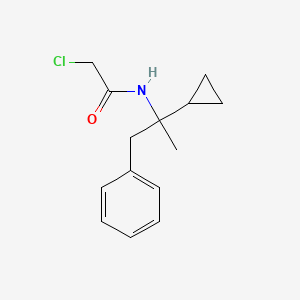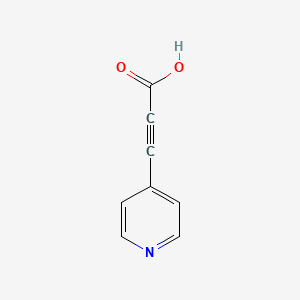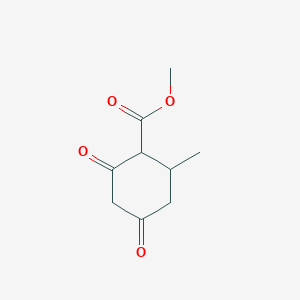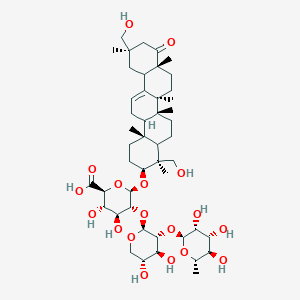![molecular formula C12H11LiN2O2 B2382474 1-(シクロプロピルメチル)-1H-ベンゾ[d]イミダゾール-2-カルボン酸リチウム CAS No. 2197057-24-0](/img/structure/B2382474.png)
1-(シクロプロピルメチル)-1H-ベンゾ[d]イミダゾール-2-カルボン酸リチウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate is a compound that belongs to the class of lithium imidazolium salts. These compounds are known for their unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes a lithium ion coordinated to a benzimidazole ring, which is further substituted with a cyclopropylmethyl group at the nitrogen atom.
科学的研究の応用
Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in the treatment of mood disorders, leveraging the mood-stabilizing properties of lithium.
Industry: Utilized in the production of advanced materials, such as lithium-ion batteries and specialty polymers.
作用機序
Mode of Action
Based on its structural similarity to other imidazole derivatives, it may interact with its targets through hydrogen bonding and π-π stacking
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be investigated to understand the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
Given the lack of specific information, it is difficult to predict the potential effects of this compound at the molecular and cellular levels .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate typically involves the reaction of benzimidazole derivatives with lithium hydroxide. The process can be summarized as follows:
Starting Materials: Benzimidazole, cyclopropylmethyl bromide, and lithium hydroxide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for lithium imidazolium salts often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The lithium ion can be replaced by other cations through ion-exchange reactions.
Oxidation and Reduction: The benzimidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The compound can react with electrophiles or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkali metal salts and organic cations.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Addition Reactions: Electrophiles like alkyl halides and nucleophiles such as amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various lithium salts, while oxidation and reduction reactions can produce different benzimidazole derivatives.
類似化合物との比較
Similar Compounds
- Lithium 1-phenyl-1H-imidazole-2-carboxylate
- Lithium 1-(4-methoxyphenyl)methyl-1H-imidazole-2-carboxylate
- Lithium 1-(2,4-dichlorophenyl)methyl-1H-imidazole-2-carboxylate
Uniqueness
Lithium 1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carboxylate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
lithium;1-(cyclopropylmethyl)benzimidazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.Li/c15-12(16)11-13-9-3-1-2-4-10(9)14(11)7-8-5-6-8;/h1-4,8H,5-7H2,(H,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETCPXYACQUUCR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1CN2C3=CC=CC=C3N=C2C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11LiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2382391.png)
![2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2382393.png)
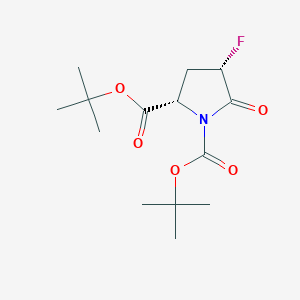
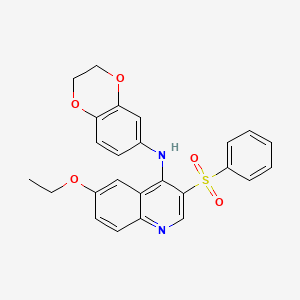
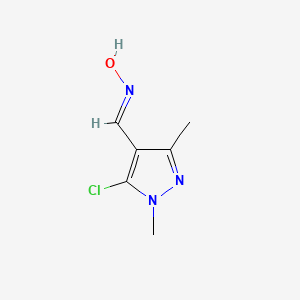
![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)
![3-(4-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2382399.png)
